
3,5-Dichlorophenyl thioethanol
Descripción general
Descripción
3,5-Dichlorophenyl thioethanol belongs to a class of organic compounds that contain a phenyl group substituted with chlorine atoms and a thioethanol group. These compounds are of interest due to their diverse chemical and physical properties, which can be tailored for various applications in materials science, organic synthesis, and potentially in pharmaceuticals, although drug-related uses and side effects are not within the scope of this discussion.
Synthesis Analysis
The synthesis of chlorophenyl compounds often involves halogenation reactions where chlorine atoms are introduced into the phenyl ring. For thioethanol derivatives, a common strategy might include the addition of thiol groups to ethylene compounds, followed by specific functional group transformations to introduce the chlorophenyl moiety. While direct synthesis routes for 3,5-Dichlorophenyl thioethanol are not detailed, similar compounds, such as thiophene derivatives, are synthesized through reactions involving active halo methylene compounds under mild conditions to afford polyfunctional thiophene derivatives with a rare combination of functionalities (Lugovik et al., 2017).
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds typically features a planar phenyl ring with substituents that can affect the molecule's overall electronic distribution and reactivity. For thiophene-based compounds, crystal structure determination by X-ray diffraction reveals planar configurations and intermolecular interactions that significantly influence their chemical behavior (Sharma et al., 2017). Such structural insights are crucial for understanding the reactivity and potential applications of 3,5-Dichlorophenyl thioethanol.
Chemical Reactions and Properties
The chemical reactions involving chlorophenyl thiols and their derivatives often hinge on the functional groups present. The thiol group in thioethanol derivatives is reactive towards oxidizing agents, electrophiles, and can participate in coupling reactions. Additionally, the presence of chlorine atoms can make the phenyl ring more susceptible to nucleophilic substitution reactions. Compounds similar to 3,5-Dichlorophenyl thioethanol exhibit a range of chemical behaviors, including photophysical properties and intramolecular charge transfer mechanisms, indicative of their complex reaction profiles (Nagaraju Kerru et al., 2019).
Aplicaciones Científicas De Investigación
-
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary : A compound with a similar structure, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been studied as a disruptor of mycobacterial energetics . This compound is a 2-aminothiazole derivative that remarkably affects Mycobacterium tuberculosis energetics .
- Methods : The study involved the biological characterization of the compound and a Structure-Activity Relationships analysis around it . The aim was to disclose some derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and drug-like physicochemical features .
- Results : Despite the compound’s overall activity (MIC=16 µg/mL, RFF=3.29), it posed several medicinal chemistry challenges concerning its toxicity and drug-likeness .
-
Application in Crystallography
- Field : Crystallography
- Summary : A compound with a similar structure, N,N′-Bis(3,5-dichlorophenyl)formamidine, was isolated, and its crystal structure was determined .
- Methods : The crystal structure was determined by the single-crystal X-ray diffraction method at 90 K . It crystallizes in the triclinic space group P1 .
- Results : The C-N (amine) single bond (1.3486 (18)Å) and C=N (imine) double bond (1.2836 (18)Å) within the molecule were confirmed . Two molecules are associated with a set of hydrogen bonds through each amine and imine nitrogen atoms with a N amine… N imine distance of 3.0264 (17)Å .
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2OS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZHCXFLPWEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374221 | |
| Record name | 3,5-Dichlorophenyl thioethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenyl thioethanol | |
CAS RN |
101079-86-1 | |
| Record name | 3,5-Dichlorophenyl thioethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



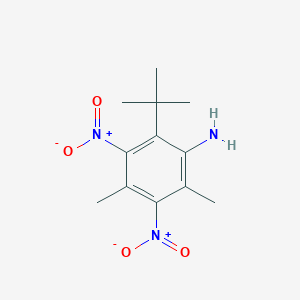
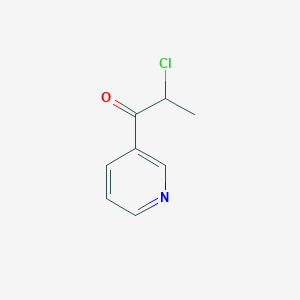
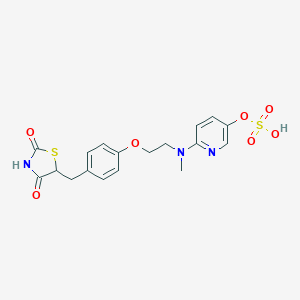
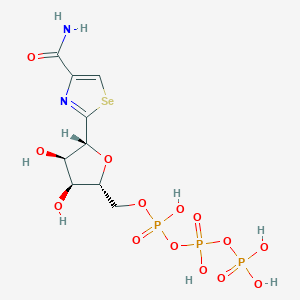
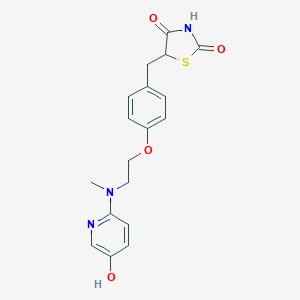
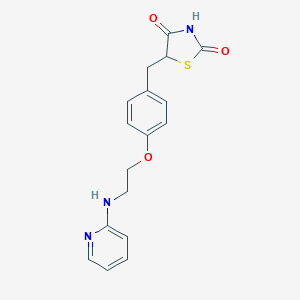
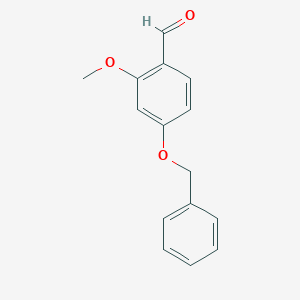
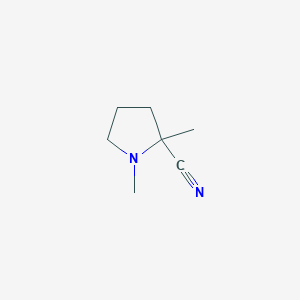
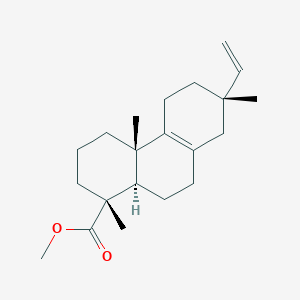
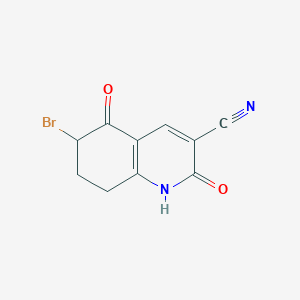
![Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B21110.png)
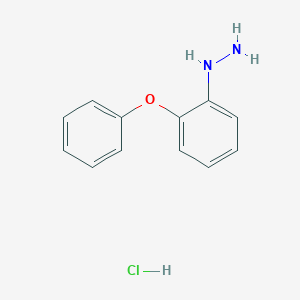
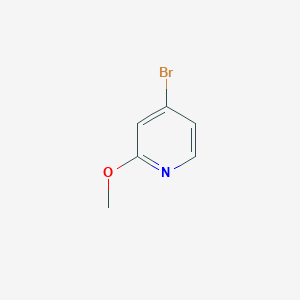
![6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin](/img/structure/B21119.png)